molecular formula C16H27N3O B7354258 (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol

Número de catálogo B7354258
Peso molecular: 277.40 g/mol
Clave InChI: MAHMRBIISZMVNW-GNXJLENFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mecanismo De Acción

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are mainly expressed in the brain, and they play important roles in regulating neurotransmitter release, neuronal excitability, and inflammation. By blocking adenosine A2A receptors, this compound 58261 can modulate the activity of dopaminergic and glutamatergic neurons, reduce neuroinflammation, and improve neuronal survival.
Biochemical and physiological effects:
This compound 58261 has been shown to have various biochemical and physiological effects in different disease models. In Parkinson's disease, this compound 58261 can increase the level of dopamine in the striatum, reduce the level of glutamate in the cortex, and reduce the level of pro-inflammatory cytokines in the brain. In Huntington's disease, this compound 58261 can reduce the level of mutant huntingtin protein, increase the level of brain-derived neurotrophic factor (BDNF), and improve the survival of striatal neurons. In cancer, this compound 58261 can inhibit the proliferation, migration, and invasion of cancer cells, and induce apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 in lab experiments include its high selectivity, potency, and specificity for adenosine A2A receptors. However, the limitations of using this compound 58261 in lab experiments include its low solubility, low bioavailability, and potential off-target effects.

Direcciones Futuras

There are several future directions for the research of (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261. First, more studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound 58261 in different disease models. Second, more studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound 58261, such as improving its solubility, bioavailability, and selectivity. Third, more studies are needed to explore the potential combination therapy of this compound 58261 with other drugs or therapies, such as gene therapy, stem cell therapy, or immunotherapy. Fourth, more studies are needed to investigate the potential side effects and toxicity of this compound 58261 in different animal models and human subjects. Fifth, more studies are needed to translate the preclinical findings of this compound 58261 into clinical trials and ultimately into clinical practice.

Métodos De Síntesis

The synthesis of (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 involves several steps, including the protection of the amine group, the formation of the imidazole ring, the deprotection of the amine group, and the final coupling reaction. The overall yield of this compound 58261 is around 20%, and the purity can be further improved by recrystallization.

Aplicaciones Científicas De Investigación

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound 58261 has been shown to improve motor function and reduce the severity of dyskinesia in animal models. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor and cognitive function in animal models. In cancer, this compound 58261 has been shown to inhibit the growth and metastasis of various cancer cells.

Propiedades

IUPAC Name

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c20-14-8-4-7-13(14)11-19-15(16-17-9-10-18-16)12-5-2-1-3-6-12/h9-10,12-15,19-20H,1-8,11H2,(H,17,18)/t13-,14+,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHMRBIISZMVNW-GNXJLENFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=CN2)NCC3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2=NC=CN2)NC[C@H]3CCC[C@@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.